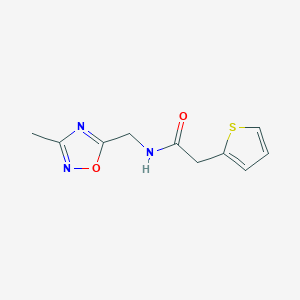

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-7-12-10(15-13-7)6-11-9(14)5-8-3-2-4-16-8/h2-4H,5-6H2,1H3,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRNAADXKNCVER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)CC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.

Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.

Formation of the Acetamide Group: The acetamide group can be introduced through acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced amine or alcohol derivatives.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with oxadiazole derivatives exhibit significant anticancer activity. For instance, related compounds have demonstrated the ability to inhibit cell growth in various cancer cell lines, including:

- SNB-19 : Percent growth inhibition (PGI) of 86.61%.

- OVCAR-8 : PGI of 85.26%.

- NCI-H40 : PGI of 75.99% .

These findings suggest that N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide may possess similar anticancer properties, warranting further investigation into its mechanisms of action and efficacy.

Antimicrobial Activity

The oxadiazole derivatives have shown broad-spectrum antimicrobial activities against various pathogens. Specifically, compounds with similar structures have been reported to exhibit effectiveness against:

- Bacterial Strains : Such as Xanthomonas oryzae and Xanthomonas axonopodis, indicating potential applications in agricultural settings for disease control.

The mechanism of action often involves disruption of microbial cell membranes or interference with metabolic pathways critical for bacterial survival.

Enzyme Inhibition

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide may also act as an inhibitor for specific enzymes involved in disease progression. For example:

- Compounds from the oxadiazole family have been shown to inhibit enzymes like acetylcholinesterase, which is relevant in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have highlighted the potential applications of oxadiazole derivatives in medicinal chemistry:

Mechanism of Action

The mechanism of action of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Moieties

Key Observations :

- The 3-methyl-1,2,4-oxadiazole group is frequently incorporated into cephalosporins (e.g., 16e, 16b) to enhance stability and target selectivity .

- Low yields (e.g., 2% for 16e) suggest synthetic challenges in integrating oxadiazole rings into complex scaffolds.

Thiophene-Containing Analogues

Key Observations :

- Thiophene-containing compounds (e.g., 9–13) exhibit higher synthetic yields than oxadiazole derivatives, likely due to simpler reaction pathways .

- Sulfur atoms in thiophene and thioacetamide groups enhance binding to metal ions or enzyme active sites .

Functional Group Comparisons

- Oxadiazole vs. Thiazole/Thiadiazole : Oxadiazoles (e.g., in 16e) offer superior metabolic stability compared to thiazoles (e.g., in CDK5/p25 inhibitors ), but thiazoles may exhibit stronger hydrogen-bonding capacity.

- Thiophene vs. Furyl/Nitrophenyl : Thiophene’s aromaticity and electron-rich nature improve pharmacokinetic profiles over nitro-substituted furans (e.g., compound 12 ).

Biological Activity

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is C11H12N4OS, with a molecular weight of 244.31 g/mol. The compound features a thiophene ring and an oxadiazole moiety, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C11H12N4OS |

| Molecular Weight | 244.31 g/mol |

| SMILES | CC1=NOC(=N1)CNC2=CC=CC=C2 |

| InChI | InChI=1S/C11H12N4OS |

| CAS Number | Not available |

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of cell wall synthesis or disruption of membrane integrity .

Anticancer Properties

Oxadiazole derivatives have been investigated for their anticancer potential. A study focusing on similar compounds reported IC50 values as low as 0.14 μM against A549 human lung cancer cells, showcasing their cytotoxic effects . The anticancer mechanism is believed to involve the inhibition of key enzymes such as topoisomerase and histone deacetylase (HDAC), which are crucial in cancer cell proliferation and survival .

Anti-inflammatory Effects

Compounds containing oxadiazole rings have also been studied for their anti-inflammatory properties. Specific derivatives have shown the ability to inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation, suggesting their potential use in treating inflammatory diseases .

Case Studies

- Antimicrobial Evaluation : A series of oxadiazole derivatives were tested for antimicrobial efficacy against resistant strains of Mycobacterium tuberculosis. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) ranging from 4 to 8 µM, highlighting their potential as therapeutic agents against drug-resistant infections .

- Anticancer Activity : In a comparative study on various oxadiazole derivatives, compounds were synthesized and tested on multiple cancer cell lines including A549 and C6 glioma cells. Some exhibited remarkable antiproliferative activity with IC50 values significantly lower than standard chemotherapeutics, indicating a promising avenue for further research in cancer therapy .

The biological activities of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.

- Cell Cycle Disruption : Certain derivatives can induce apoptosis in cancer cells by disrupting the normal cell cycle.

- Cytokine Modulation : Anti-inflammatory effects are mediated through the modulation of cytokine release and signaling pathways.

Q & A

Q. Critical Factors :

- Prolonged reflux times (5–7 hours) improve conversion rates but may degrade thermally sensitive intermediates.

- Solvent systems (e.g., toluene:water mixtures) influence phase separation and product recovery .

How can NMR spectroscopy and X-ray crystallography confirm structural integrity and isomerism?

Advanced

1H and 13C NMR are critical for identifying regioisomers and dynamic processes:

- Isomer Ratios : For oxadiazole derivatives, 1H NMR often reveals isomer ratios (e.g., 2:1 or 4:1) due to restricted rotation around the acetamide bond. For example, N-methyl-N-((3-p-tolyl-1,2,4-oxadiazol-5-yl)methyl)acetamide shows distinct methylene proton splitting (δ 4.30–4.80 ppm) .

- X-ray Crystallography : Resolves absolute configuration and packing motifs. A related compound, N-[4-acetyl-5-(3-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide, was structurally validated via single-crystal X-ray diffraction, confirming bond angles and dihedral angles critical for bioactivity .

Q. Methodological Tip :

- Use deuterated DMSO or CDCl3 for NMR to enhance solubility of polar intermediates.

What computational methods predict electronic properties and reactivity?

Advanced

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) provides insights into electronic structure:

- Exact Exchange Terms : Inclusion of exact exchange in functionals improves accuracy for thermochemical properties (e.g., atomization energies with <3 kcal/mol deviation) .

- Applications :

- Calculate HOMO-LUMO gaps to assess redox stability.

- Simulate infrared/Raman spectra to correlate with experimental data.

Q. Software Recommendations :

What in vitro assays evaluate biological activity, and what therapeutic potential exists?

Advanced

Priority Assays :

Q. Precedents :

- A structurally related compound, N-(5-(5-nitro-2-furyl)-1,3,4-thiadiazol-2-yl)acetamide, induced tumors in rats, highlighting the need for toxicity screening .

How should researchers address contradictions in biological activity data?

Advanced

Strategies :

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK-293 vs. HeLa) to rule out cell-specific effects.

- Metabolic Stability : Assess cytochrome P450 interactions using liver microsomes to identify false positives from metabolite interference.

- Structural Analog Comparison : Compare with N-((3-p-tolyl-1,2,4-oxadiazol-5-yl)methyl)acetamide derivatives, where minor substituent changes (e.g., -OCH3 to -CH3) drastically alter proteasome inhibition .

Q. Case Study :

- In carcinogenicity studies, nitro-group positioning in 5-nitrofurans correlated with tumor incidence (40–60% in rats), emphasizing substituent effects .

What analytical techniques ensure batch-to-batch consistency?

Basic

Quality Control Pipeline :

HPLC : Use C18 columns with acetonitrile:water gradients (e.g., 70:30) to confirm purity (>95%) .

LC-MS/HRMS : Validate molecular weight (e.g., [M+H]+ for C10H12N4O2S: 265.08) and fragmentation patterns .

Elemental Analysis : Match calculated vs. observed C, H, N, S content (±0.3%).

What toxicity mechanisms are associated with oxadiazole-thiophene hybrids?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.